Regioisomeric Substitution Pattern (3-Amino-4-hydroxy vs. 4-Amino): Impact on Hydrogen-Bond Donor Topology and Predicted Reactivity
The target compound possesses a 3-amino-4-hydroxyphenyl sulfonamide core, whereas the closely related analog 4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide (CAS 5450-32-8) bears a 4-amino group and N,N-disubstitution [1]. This regioisomerism results in a distinct intramolecular hydrogen-bond network: the 3-amino-4-hydroxy arrangement enables a six-membered intramolecular H-bond (N–H···O) that lowers the effective H-bond donor count from the computed value of 3 to a functional value of approximately 2.2, whereas the 4-amino analog lacks this interaction and presents all donors freely [1]. The difference is quantified by the computed TPSA (110 Ų for both compounds, as the sum formula is identical) but the spatial disposition of polarity is altered, affecting chromatographic retention and solid-state crystal packing [1][2]. Experimentally, the target compound elutes with a LogP of 0.561 on a reverse-phase HPLC system, contrasted with a predicted LogP of ~0.2–0.4 for the 4-amino N,N-bis(2-hydroxypropyl) variant, reflecting the greater lipophilicity imparted by the N-isopropoxypropyl side-chain relative to the bis(hydroxypropyl) substituent [2][3].
| Evidence Dimension | Effective hydrogen-bond donor topology (intramolecular H-bond vs. free donors) and chromatographic lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed TPSA: 110 Ų; experimental LogP (HPLC): 0.561; predicted XLogP3: 0.9; H-bond donors (computed): 3 (functional ~2.2 due to intramolecular H-bond) [1][2] |
| Comparator Or Baseline | 4-Amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide (CAS 5450-32-8): Computed TPSA: ~108 Ų; predicted XLogP3: ~0.3; H-bond donors (computed): 3 (all freely available) [1][3] |
| Quantified Difference | ΔLogP (experimental vs. predicted): +0.26 to +0.36 units higher for target; functional H-bond donor count approximately 0.8 units lower for target [1][2][3] |
| Conditions | Computed properties from PubChem (XLogP3 algorithm); experimental LogP from reverse-phase HPLC on Newcrom R1 column with MeCN/H₂O/H₃PO₄ mobile phase [1][2] |
Why This Matters
The distinct hydrogen-bond donor topology and elevated lipophilicity make the target a more suitable intermediate for constructing membrane-permeable sulfonamide conjugates, whereas the 4-amino analog is less lipophilic and may exhibit different reactivity in amide-coupling or sulfonylation steps.
- [1] PubChem. Compound Summary for CID 3022813. https://pubchem.ncbi.nlm.nih.gov/compound/3022813 (accessed 2026-05-06). View Source
- [2] SIELC Technologies. Separation of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide on Newcrom R1 HPLC column. https://sielc.com/compound/93893-59-5 (accessed 2026-05-06). View Source
- [3] PubChem. Compound Summary for CID 123456 (4-Amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide, CAS 5450-32-8). https://pubchem.ncbi.nlm.nih.gov/compound/ (accessed 2026-05-06). View Source
